molecular formula C15H14N2O B5648788 1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B5648788
M. Wt: 238.28 g/mol
InChI Key: FZSRJRDHOSQBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE is a heterocyclic compound that combines a pyridine ring with a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves the reaction of pyridine-3-carboxylic acid with tetrahydroquinoline under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyridine and tetrahydroquinoline moieties .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyridine or tetrahydroquinoline compounds .

Scientific Research Applications

1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the pyridine and tetrahydroquinoline rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17/h1-3,5-6,8-9,11H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSRJRDHOSQBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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